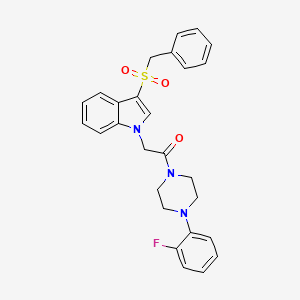

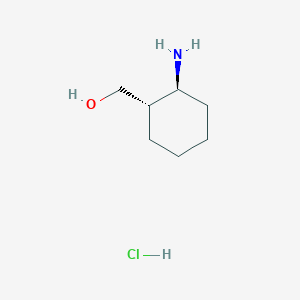

((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

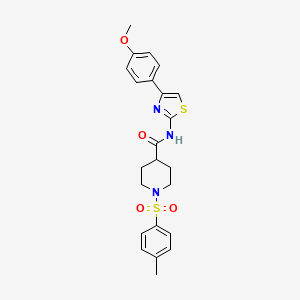

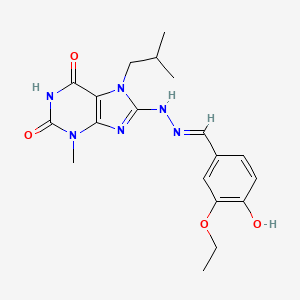

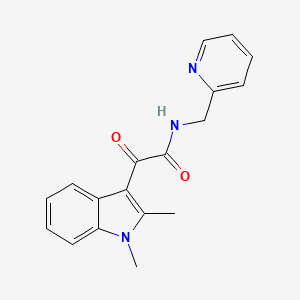

((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride is a chemical compound. Based on its name, it likely contains a cyclohexyl group (a six-membered carbon ring), an amino group (NH2), a methanol group (CH2OH), and a hydrochloride group (HCl). It is a chiral compound, as indicated by the (1S*,2S*) notation .

Chemical Reactions Analysis

The specific reactions that this compound undergoes would depend on its exact structure and the conditions under which it is used. Amines in general can participate in a variety of reactions, including acid-base reactions, alkylation reactions, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. These can include properties like melting point, boiling point, solubility, and reactivity .Mecanismo De Acción

MEM acts as a selective serotonin 5-HT1A receptor agonist, which means it can bind to and activate these receptors. This activation leads to an increase in serotonin levels in the brain, which can result in a decrease in anxiety and depression symptoms. MEM also acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.

Biochemical and Physiological Effects

MEM has been shown to have various biochemical and physiological effects. It has been found to increase brain-derived neurotrophic factor (BDNF) levels, which are involved in the growth and survival of neurons. MEM has also been shown to increase the density of dendritic spines, which are involved in synaptic plasticity and cognitive function. Additionally, MEM has been found to increase the production of new neurons in the hippocampus, which is involved in memory and learning.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MEM has several advantages for lab experiments, including its high purity and stability. However, MEM is a controlled substance and requires special handling and storage procedures. Additionally, the effects of MEM can vary depending on the dose and individual, which can make it challenging to standardize experiments.

Direcciones Futuras

For MEM research include investigating its potential use in treating addiction and exploring its potential use in enhancing creativity and cognitive function.

Métodos De Síntesis

MEM can be synthesized through various methods, including the reduction of the corresponding ketone, the reductive amination of cyclohexanone, or the Mannich reaction of cyclohexanone with formaldehyde and ammonia. The most common method for synthesizing MEM is the reductive amination of cyclohexanone with ammonia and sodium borohydride. This method yields a high purity product with a yield of up to 85%.

Aplicaciones Científicas De Investigación

MEM has been the subject of various scientific research studies due to its potential therapeutic applications. It has been investigated for its use in treating anxiety, depression, PTSD, and addiction. MEM has also been studied for its potential use in enhancing cognitive function and creativity.

Safety and Hazards

Propiedades

IUPAC Name |

[(1S,2S)-2-aminocyclohexyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKUPNVXFLMRG-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2737589.png)

![3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2737599.png)